
Cycloheptyl(pyridin-2-yl)methanamine hydrochloride
Descripción general
Descripción
Cycloheptyl(pyridin-2-yl)methanamine hydrochloride, also known as CPMH, is a cyclic compound with a nitrogen atom as the central atom and a pyridine ring as the substituent. It is a white solid with a molecular weight of 247.7 g/mol and a melting point of 156-158 °C. CPMH is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Applications in Catalysis and Polymerization
Cycloheptyl(pyridin-2-yl)methanamine hydrochloride and its derivatives are used as ligands in the synthesis of various metal complexes. These complexes are significant in catalysis and polymerization processes. For instance, palladium(II) complexes containing bidentate N-cycloalkyl 2-iminomethylpyridine, which are structurally related to Cycloheptyl(pyridin-2-yl)methanamine hydrochloride, have demonstrated high catalytic activity for the polymerization of methyl methacrylate (MMA), yielding polymethyl methacrylate (PMMA) with significant syndiotacticity (Kim et al., 2014). Similarly, zinc(II) complexes with N-substituted 2-iminomethylpyridine and 2-iminomethylquinoline ligands were effective in polymerizing MMA and rac-lactide, with one particular complex showing high catalytic activity for MMA polymerization (Heo et al., 2017).
Medicinal Chemistry and Biological Applications
Compounds structurally related to Cycloheptyl(pyridin-2-yl)methanamine hydrochloride have been investigated for their potential in medicinal chemistry and biological applications. For example, novel palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, which are structurally akin to Cycloheptyl(pyridin-2-yl)methanamine hydrochloride, exhibited significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020). Additionally, iron(III) complexes of pyridoxal Schiff bases showed remarkable photocytotoxicity in various cancer cells, suggesting potential applications in photodynamic therapy (Basu et al., 2015).
Synthesis and Structural Analysis
Cycloheptyl(pyridin-2-yl)methanamine hydrochloride-related compounds are also significant in the synthesis and structural analysis of complex molecules. For instance, the synthesis of the title compound N-(2-Pyridylmethyleneamino)dehydroabietylamine provided insights into the conformation of cyclohexane rings and the dihedral angles between different ring structures, offering valuable information for the structural analysis of complex molecules (Wu et al., 2009).
Propiedades
IUPAC Name |
cycloheptyl(pyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13(12-9-5-6-10-15-12)11-7-3-1-2-4-8-11;/h5-6,9-11,13H,1-4,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVPUFJFESCONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




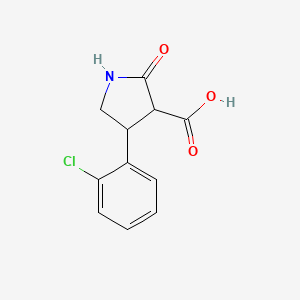
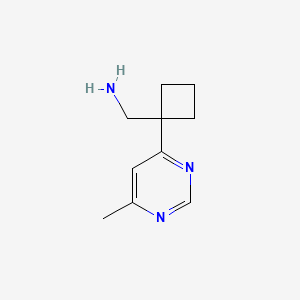
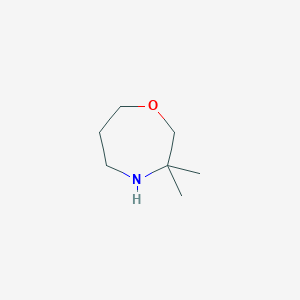
![2-Methyloctahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1471895.png)
![1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1471896.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid](/img/structure/B1471897.png)
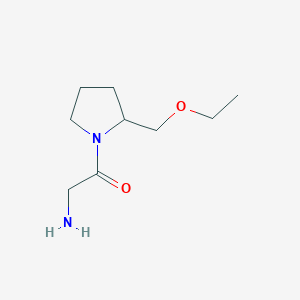
![2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1471899.png)
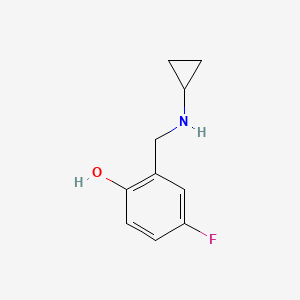
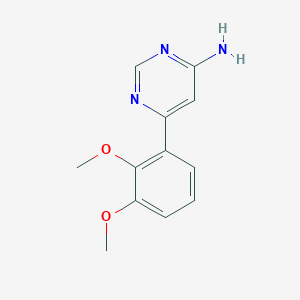
![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)
![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)
